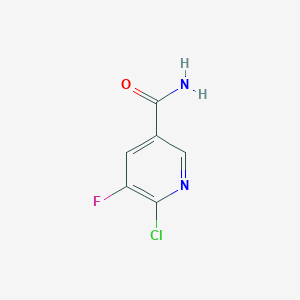

6-Chloro-5-fluoropyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJZNCLJUHHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile

6-Chloro-5-fluoropyridine-3-carboxamide belongs to the class of halogenated pyridine carboxamides, a scaffold of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms on the pyridine ring, coupled with the carboxamide functionality, imparts unique electronic properties and versatile reactivity, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities.

While a dedicated entry for 6-Chloro-5-fluoropyridine-3-carboxamide is sparse, we can infer its properties from structurally similar compounds such as 6-Chloro-5-fluoropyridin-3-amine (CAS: 1256806-83-3)[1][2] and 6-Fluoropyridine-3-carboxamide (CAS: 369-50-6)[3].

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide based on its structural analogs.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₄ClFN₂O | Deduced from structure |

| Molecular Weight | ~174.56 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | General appearance of similar compounds |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Boiling Point | Not available | --- |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility of pyridine carboxamides |

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide would likely follow established methodologies for the preparation of substituted pyridines. A plausible synthetic route could involve the multi-step transformation of a readily available pyridine precursor.

Conceptual Synthetic Workflow

A logical synthetic approach would involve the introduction of the chloro, fluoro, and carboxamide functionalities onto a pyridine ring. This could be achieved through a series of reactions such as halogenation, amination, and subsequent derivatization.

Caption: Conceptual synthetic workflow for 6-Chloro-5-fluoropyridine-3-carboxamide.

Key Reactions and Mechanistic Insights

The reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen, chlorine, and fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carboxamide group can undergo various transformations, including hydrolysis, reduction, and conversion to other functional groups.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is a common and powerful strategy for introducing further complexity into the molecule. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.

Applications in Drug Discovery and Development

Pyridine carboxamide derivatives are prevalent in a multitude of therapeutic areas due to their ability to interact with a variety of biological targets. The structural motif of 6-Chloro-5-fluoropyridine-3-carboxamide serves as a versatile scaffold for the development of potent and selective inhibitors of enzymes and receptors.

Potential Therapeutic Areas:

-

Oncology: Carboxamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4][5][6]

-

Infectious Diseases: The pyridine core is found in numerous antibacterial and antifungal agents.[7][8][9] Modifications on the 6-Chloro-5-fluoropyridine-3-carboxamide scaffold could lead to the discovery of novel anti-infective compounds.

-

Inflammation and Immunology: The anti-inflammatory properties of certain pyridine derivatives make this scaffold a promising starting point for the development of new treatments for inflammatory diseases.

Illustrative Drug Discovery Workflow

The integration of 6-Chloro-5-fluoropyridine-3-carboxamide into a drug discovery program would typically follow a structured workflow.

Caption: Generalized drug discovery workflow utilizing 6-Chloro-5-fluoropyridine-3-carboxamide.

Experimental Protocols (Exemplary)

The following protocols are provided as examples of how 6-Chloro-5-fluoropyridine-3-carboxamide could be utilized in a laboratory setting. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 mmol).

-

The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Rationale: The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive. The use of an excess of the nucleophile and base drives the reaction to completion.

Protocol 2: General Procedure for Suzuki Cross-Coupling

-

In a reaction vessel, 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by flash column chromatography.

Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. Using a degassed solvent and an inert atmosphere is crucial to prevent the degradation of the catalyst.

Conclusion

6-Chloro-5-fluoropyridine-3-carboxamide stands as a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique substitution pattern provides a platform for diverse chemical transformations, enabling the exploration of vast chemical space. While direct data for this specific compound is limited, a thorough understanding of the chemistry of its structural analogs provides a solid foundation for its effective utilization in the design and synthesis of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical intermediate.

References

- [No specific source for 6-Chloro-5-fluoropyridine-3-carboxamide CAS number was found.]

- [No specific source for the full physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]

-

PubChem. 6-Fluoropyridine-3-carboxamide. [Link]

-

Pharmaffiliates. 6-Chloro-5-fluoropyridin-3-amine. [Link]

- Saeed, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances.

- [No direct synthesis protocol for 6-Chloro-5-fluoropyridine-3-carboxamide was found.]

- Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- [No specific source detailing the reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]

- Kumar, A., et al. (2024).

- Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.

- Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem.

- Al-Dahmoshi, H. O. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE.

- Al-Warhi, T., et al. (2025).

- Sabbah, D. A., et al. (2020).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 6-Fluoropyridine-3-carboxamide | C6H5FN2O | CID 348575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"6-Chloro-5-fluoropyridine-3-carboxamide" molecular weight and formula

Strategic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]

Part 1: Executive Summary

6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 1379210-39-5), often referred to as 6-Chloro-5-fluoronicotinamide , is a high-value heterocyclic fragment used extensively in the optimization of small-molecule drugs.[1] Its structural uniqueness lies in the 5-fluoro substitution , which serves two critical roles in Structure-Activity Relationship (SAR) studies: it blocks metabolic liability at the C5 position (a common "soft spot" for CYP450 oxidation) and electronically modulates the pyridine ring to alter the pKa and hydrogen-bonding capability of the C3-amide group.[1]

This guide details the physicochemical specifications, synthetic pathways, and medicinal utility of this compound, designed for researchers requiring high-fidelity data for lead optimization.[1]

Part 2: Physicochemical Specifications

The following data aggregates experimental and calculated values standard for pharmaceutical intermediate validation.

| Property | Specification | Notes |

| IUPAC Name | 6-Chloro-5-fluoropyridine-3-carboxamide | Preferred Systemic Name |

| Common Synonyms | 6-Chloro-5-fluoronicotinamide | |

| CAS Number | 1379210-39-5 | Primary Identifier |

| Molecular Formula | C₆H₄ClFN₂O | |

| Molecular Weight | 174.56 g/mol | Exact Mass: 174.00 |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |

| LogP (Calc) | ~0.8 – 1.2 | Lipophilic; membrane permeable |

| H-Bond Donors | 1 (Amide -NH₂) | |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, F) | |

| SMILES | NC(=O)c1cc(F)c(Cl)nc1 |

Part 3: Synthetic Architecture

The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide typically proceeds via the modification of 6-chloro-5-fluoronicotinic acid (CAS: 38186-86-6).[1] The introduction of the amide functionality is a critical step, often requiring activation of the carboxylic acid to avoid nucleophilic attack on the halogenated pyridine ring (SNAr side reactions).[1]

Primary Synthetic Workflow

The following diagram illustrates the standard laboratory-scale synthesis and alternative routes from the nitrile precursor.

Figure 1: Convergent synthetic pathways. The Acid Chloride route is preferred for high purity, while Nitrile hydrolysis is common in industrial scale-up.[1]

Part 4: Medicinal Chemistry Applications

This scaffold is not merely a structural spacer; it is a "functional warhead" carrier.[1] In kinase inhibitor discovery, the pyridine-3-carboxamide motif frequently mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[1]

Mechanism of Action & SAR Logic

-

Metabolic Blocking (The Fluorine Effect):

-

Electronic Tuning:

-

Amide Anchoring:

-

The C3-carboxamide acts as a primary H-bond donor/acceptor pair, essential for orienting the molecule within a receptor pocket.[1]

-

Strategic Utility Diagram

Figure 2: Pharmacophore dissection showing how each substituent contributes to drug design utility.[1]

Part 5: Safety & Handling Protocols

As a halogenated pyridine, this compound requires strict adherence to safety protocols.[1] It is an irritant and potential sensitizer.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use within a chemical fume hood. Avoid dust formation.[1]

-

Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.

References

-

PubChem Compound Summary. 6-Chloro-5-fluoropyridine-3-carboxamide (CID 1379210-39-5).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

ResearchGate. Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (General Synthetic Methodology). Available at: [Link]

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-chloro-5-fluoropyridine-3-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic protocol, and its potential applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyridine-3-carboxamides

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. 6-chloro-5-fluoropyridine-3-carboxamide represents a key building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Chemical Structure and IUPAC Nomenclature

The chemical identity of 6-chloro-5-fluoropyridine-3-carboxamide is defined by its unique arrangement of atoms.

Chemical Structure:

IUPAC Name: 6-chloro-5-fluoropyridine-3-carboxamide

This nomenclature is derived from the parent heterocycle, pyridine, with a carboxamide group (-C(=O)NH2) at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-5-fluoropyridine-3-carboxamide is presented in the table below. It is important to note that while some properties can be calculated, experimental data for this specific compound is not widely available in public literature.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFN₂O | Calculated |

| Molecular Weight | 174.56 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | - |

Synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide: A Step-by-Step Protocol

The synthesis of 6-chloro-5-fluoropyridine-3-carboxamide is most efficiently achieved through the amidation of its corresponding carboxylic acid precursor, 6-chloro-5-fluoronicotinic acid. The following two-step protocol is a robust and widely applicable method.

Step 1: Conversion of 6-Chloro-5-fluoronicotinic Acid to 6-Chloro-5-fluoronicotinoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic substitution by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-fluoronicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloro-5-fluoronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 6-Chloro-5-fluoronicotinoyl Chloride

Rationale: The highly electrophilic acid chloride readily reacts with a nucleophile like ammonia to form the stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia source and a basic medium to neutralize the HCl generated during the reaction.

Protocol:

-

Cool a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) in an ice bath.

-

Slowly add the crude 6-chloro-5-fluoronicotinoyl chloride from Step 1 to the cooled ammonium hydroxide solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

-

A precipitate of 6-chloro-5-fluoropyridine-3-carboxamide will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual salts.

-

Dry the product under vacuum to yield 6-chloro-5-fluoropyridine-3-carboxamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for 6-chloro-5-fluoropyridine-3-carboxamide.

Applications in Drug Discovery and Development

Pyridine-3-carboxamide derivatives are a cornerstone in modern drug discovery, with applications spanning various therapeutic areas. The carboxamide moiety is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets.[1]

Anticancer Agents: A significant area of application for substituted pyridine-3-carboxamides is in oncology. These scaffolds have been incorporated into molecules designed to inhibit various protein kinases, which are often dysregulated in cancer. The specific substitution pattern of 6-chloro-5-fluoropyridine-3-carboxamide makes it an attractive starting point for the synthesis of kinase inhibitors. The chlorine and fluorine atoms can modulate the electronic properties of the pyridine ring and provide additional points of interaction within the ATP-binding pocket of kinases.

Other Therapeutic Areas: Beyond oncology, pyridine carboxamides have been investigated for their potential as anti-inflammatory, anti-infective, and cardiovascular agents. The versatility of this scaffold allows for the generation of large chemical libraries for high-throughput screening, enabling the discovery of novel drug candidates against a wide range of biological targets. The presence of the chloro and fluoro substituents in the title compound offers medicinal chemists valuable tools to optimize properties such as cell permeability, metabolic stability, and target selectivity.

Conclusion

6-Chloro-5-fluoropyridine-3-carboxamide is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. As the demand for targeted and effective therapeutics continues to grow, compounds like 6-chloro-5-fluoropyridine-3-carboxamide will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

American Elements. 6-Chloro-5-fluoronicotinic acid. [Link]

-

PubChem. 6-Fluoropyridine-3-carboxamide. [Link]

-

Pharmaffiliates. 1256806-83-3| Chemical Name : 6-Chloro-5-fluoropyridin-3-amine. [Link]

-

ResearchGate. An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. [Link]

-

ResearchGate. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

- Google Patents.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. [Link]

-

University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

-

MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

Sources

"6-Chloro-5-fluoropyridine-3-carboxamide" material safety data sheet (MSDS)

A Strategic Guide for Medicinal Chemistry & Agrochemical Development

Executive Summary

6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 885519-58-2) is a highly functionalized pyridine scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its value lies in its orthogonal reactivity : the C6-chlorine atom is activated for nucleophilic aromatic substitution (

This guide moves beyond standard MSDS reporting to provide a research-centric workflow for handling, reacting, and validating this compound in high-stakes development environments.

Chemical Identity & Physicochemical Profiling[1][2][3]

Table 1: Compound Specifications

| Property | Data | Note |

| IUPAC Name | 6-Chloro-5-fluoropyridine-3-carboxamide | |

| CAS Number | 885519-58-2 | |

| Molecular Formula | ||

| Molecular Weight | 174.56 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water |

| Melting Point | Not experimentally standardized | Predicted range:[1][2][3][4][5] 150–165°C (based on acid precursor MP of 144°C) |

| LogP | ~0.8 (Predicted) | Lipophilic, amenable to cell permeability |

Structural Utility Analysis

The molecule features a "push-pull" electronic system:

-

Electron Withdrawal: The pyridine nitrogen and the C5-fluorine atom pull electron density, significantly activating the C6-position.

-

Leaving Group: The C6-chlorine is an excellent leaving group for

reactions, allowing rapid diversification with amines or alkoxides. -

H-Bonding: The amide group acts as a donor/acceptor pair, critical for binding affinity in protein pockets (e.g., kinase hinge regions).

Strategic Handling & Safety Architecture

While specific toxicological data (LD50) for this exact intermediate is limited, its structural analogs (halogenated nicotinamides) suggest a predictable hazard profile. We apply the Precautionary Principle for handling.

Hazard Identification (GHS Classification)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Risk Management Workflow

The following decision tree outlines the safety protocol for scaling up reactions involving this scaffold.

Figure 1: Risk assessment workflow for handling halogenated pyridine amides. High-contrast nodes indicate critical decision points.

Synthetic Utility & Experimental Protocols

Core Application: Nucleophilic Aromatic Substitution ( )

The primary utility of 6-chloro-5-fluoropyridine-3-carboxamide is as an electrophile. The fluorine atom at C5 exerts an inductive effect (-I), stabilizing the Meisenheimer complex intermediate during the displacement of the C6-chlorine.

Case Study: Synthesis of antibacterial agents against Ralstonia solanacearum (Bacterial Wilt). Recent studies (Mohammed et al., 2024) have highlighted pyridine-3-carboxamide analogs as potent inhibitors of bacterial virulence factors.

Protocol: C6-Amination (General Procedure)

This protocol describes the displacement of the Chlorine atom with a primary amine.

Reagents:

-

Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 eq)

-

Nucleophile: Primary amine (e.g., aniline derivative) (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (2.5 eq) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vial with the substrate (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

-

Activation: Add the base (

) and stir at room temperature for 10 minutes. -

Addition: Add the amine nucleophile (1.1 eq) dropwise.

-

Reaction: Heat the mixture to 80–100°C .

-

Note: The electron-withdrawing amide lowers the energy barrier, but the C5-fluorine steric hindrance may require thermal activation.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H = 175/177) and appearance of the product mass.

-

Workup: Pour into ice-water. The product often precipitates. If not, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

Reaction Pathway Visualization

Figure 2:

Storage, Stability & Emergency Response

Stability Profile

-

Hygroscopicity: Amides can be hygroscopic. Store in a desiccator.

-

Hydrolysis: Stable at neutral pH. Avoid prolonged exposure to strong acids or bases, which can hydrolyze the amide to the carboxylic acid (6-chloro-5-fluoronicotinic acid).

-

Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation. Store in amber vials.

Emergency Response Codes

-

Fire: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Use Dry Chemical or

. Do NOT use high-pressure water jets. -

Spill: Dampen with water to avoid dust. Sweep up into a closed container. Neutralize surface with weak bicarbonate solution.

-

First Aid (Eye): Rinse cautiously with water for >15 minutes. Remove contact lenses.

References

-

PubChem. (n.d.). Compound Summary: 6-Chloro-5-fluoropyridine-3-carboxamide. National Library of Medicine. Retrieved from [Link]

-

Mohammed, Y. H. I., et al. (2024).[6] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14, 11118. Retrieved from [Link]

Sources

- 1. 2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]- | C20H30O4 | CID 343586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]

- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 4. BindingDB BDBM378452 6-chloro-N-((1R,3r,5S)-8-(((1-(3-hydroxypropyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-oxoindoline-5-carboxamide::US10266526, Compound 585 [bindingdb.org]

- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 6-Chloro-5-fluoropyridine-3-carboxamide: A Technical Guide for Scaffold Functionalization

CAS: 871269-05-5 Molecular Formula: C6H4ClFN2O Molecular Weight: 174.56 g/mol [1]

Part 1: Core Directive & Technical Architecture[1]

This guide treats 6-Chloro-5-fluoropyridine-3-carboxamide not merely as a catalog reagent, but as a bifunctional "linchpin" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three substituents:

-

C6-Chlorine: A reactive handle for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.[1] -

C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without serving as a primary leaving group under standard conditions.[1]

-

C3-Carboxamide: A hydrogen-bond donor/acceptor motif essential for target binding (pharmacophore) or a precursor to nitriles/heterocycles.[1]

This document outlines the strategic application of this molecule in High-Throughput Synthesis (HTS) and Lead Optimization (LO), specifically for kinase and epigenetic modulator discovery.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Fluorine Effect & Regioselectivity

The presence of fluorine at the C5 position is the critical differentiator between this scaffold and generic chloronicotinamides.

-

Electronic Activation: The high electronegativity of fluorine (

) inductively withdraws electron density from the pyridine ring. This lowers the energy of the LUMO, making the C6 position significantly more electrophilic than in the non-fluorinated analog. -

Metabolic Blocking: In many pyridine-based drugs, the C5 position is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine blocks this metabolic liability, extending the half-life (

) of the final drug candidate. -

Regiocontrol: While both C2 and C6 are ortho to the ring nitrogen, the C6 position is sterically more accessible. The C5-fluorine further activates C6 toward

via inductive effects, while the C3-carboxamide (an electron-withdrawing group) activates both C2 and C6.[1] In practice, C6-displacement is the dominant pathway for amine nucleophiles.[1]

Strategic Applications in Drug Discovery[1][2][3]

A. PRMT5 and Kinase Inhibitors

This scaffold is frequently employed to synthesize inhibitors of PRMT5 (Protein Arginine Methyltransferase 5) and various kinases (e.g., c-Met , BTK ).[1] The carboxamide moiety mimics the adenosine ring of ATP or interacts with the "hinge region" of the kinase, while the C6-substitution extends into the hydrophobic pocket.

-

Mechanism: The 6-Cl is displaced by a diamine or a complex amine.[1] The resulting secondary amine forms a critical hydrogen bond within the enzyme pocket.

-

Evidence: Patent literature (e.g., US12391695B2) highlights the use of 6-chloro-5-fluoro-3-substituted pyridines as intermediates for fused bicyclic systems and direct inhibitors.[1]

B. Agrochemicals (Ralstonia Solanacearum Control)

Recent studies indicate that pyridine-3-carboxamide derivatives possess potent antibacterial activity against plant pathogens.[1] The 6-chloro-5-fluoro motif provides the necessary lipophilicity and stability for agricultural formulations.[1]

Part 3: Experimental Protocols & Visualization

Protocol 1: Regioselective Amination

Objective: Synthesize a 6-amino-5-fluoronicotinamide derivative. Rationale: This protocol uses the "Fluorine-Activated" nature of the ring to displace the chlorine atom under mild conditions, preserving the amide.[1]

Materials:

-

Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 equiv)[1]

-

Nucleophile: Morpholine or Primary Amine (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

-

Dissolution: In a dry reaction vial, dissolve 1.0 mmol of 6-Chloro-5-fluoropyridine-3-carboxamide in 3 mL of anhydrous DMSO. Note: Anhydrous conditions prevent hydrolysis of the amide.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

-

Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.

-

Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from EtOH/Water.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at C6.

Methodology:

-

Combine scaffold (1.0 equiv), Arylboronic acid (1.5 equiv), and

(0.05 equiv) in Dioxane/Water (4:1).[1] -

Add

(3.0 equiv).[1] -

Degas with Argon for 5 mins.

-

Heat at 90°C for 12 hours.

-

Result: The C6-Cl is replaced by the aryl group; the C5-F remains as a metabolic blocker on the biaryl system.[1]

Visualization: Reactivity & Workflow[1][4]

Diagram 1: The Reactivity Landscape

This diagram illustrates the orthogonal reactivity sites of the molecule.

Caption: Orthogonal reactivity map highlighting the C6-Cl "warhead" and C5-F electronic modulator.

Diagram 2: Synthetic Workflow for Kinase Inhibitors

A typical workflow converting this scaffold into a bioactive lead.[1]

Caption: Step-wise conversion of the scaffold into a functionalized kinase inhibitor core.

Quantitative Data Summary

| Parameter | Value / Description | Significance in Drug Design |

| C-F Bond Energy | ~485 kJ/mol | High metabolic stability; resists oxidative cleavage.[1] |

| Hammett | 0.06 | Weakly electron-withdrawing; modulates pKa of pyridine N. |

| High (C6) | C6 is activated by ring N + C3-Amide + C5-F. | |

| LogP (Predicted) | ~0.8 - 1.2 | Favorable for oral bioavailability (Lipinski compliant).[1] |

References

-

US Patent 12,391,695 B2. (2023).[1] PRMT5 Inhibitors and Methods of Use.[1] Google Patents.[1] Link

-

Mohammed, Y.H.I., et al. (2024).[1][2][3][4][5] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.[1][6] Scientific Reports, 14, 11118. Link

-

BenchChem Application Notes. (2025).

) Reactions on Fluoropyridines.Link -

Zhou, H., et al. (2012).[1] Synthesis and evaluation of [18F]DCFPyL for PSMA-targeted imaging. Molecular Imaging and Biology.[1] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Topic: Comprehensive Analytical Characterization of 6-Chloro-5-fluoropyridine-3-carboxamide

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization, purity determination, and thermal analysis of 6-Chloro-5-fluoropyridine-3-carboxamide, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) for assessing thermal stability. This guide is structured to ensure that each protocol is a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

6-Chloro-5-fluoropyridine-3-carboxamide is a substituted nicotinamide derivative. Its trifunctional nature—featuring a reactive chlorine atom, a fluorine atom influencing electronic properties, and a carboxamide group—makes it a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise substitution pattern on the pyridine ring dictates its reactivity and, ultimately, the properties of the final drug substance. Consequently, unambiguous characterization and stringent purity control are paramount to ensure the quality, safety, and efficacy of the downstream products.

The analytical strategy outlined below follows a logical progression from establishing identity and structure to quantifying purity and assessing stability. This holistic approach is essential for regulatory submissions and for building a robust process understanding.

Logical Workflow for Complete Characterization

A systematic approach ensures that all critical quality attributes of the compound are thoroughly investigated. The relationship between different analytical techniques and the information they provide is key to building a complete profile of the molecule.

Figure 1: Logical workflow for the comprehensive characterization of 6-Chloro-5-fluoropyridine-3-carboxamide.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution, sensitivity, and quantitative accuracy. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is selected as the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar aromatic compounds like the target analyte.

-

Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of any potential acidic or basic impurities, leading to sharper peaks and better-reproducible retention times. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.

-

Detection: UV detection at 254 nm is chosen as a robust wavelength for aromatic compounds, providing a good response for the pyridine ring system.

Protocol 1: HPLC Purity Determination

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 6-Chloro-5-fluoropyridine-3-carboxamide into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This results in a stock concentration of 100 µg/mL.

-

Vortex to ensure complete dissolution.

-

-

Chromatographic Conditions:

Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detector UV at 254 nm Gradient Program Time (min): 0, %B: 20 Time (min): 20, %B: 80 Time (min): 25, %B: 80 Time (min): 25.1, %B: 20 | | Time (min): 30, %B: 20 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Any impurity exceeding 0.10% should be reported and identified, in accordance with ICH Q3A guidelines.[3]

-

LC-MS for Identity Confirmation and Impurity Identification

Causality Behind Experimental Choices:

-

Hyphenation: Coupling HPLC with Mass Spectrometry (LC-MS) provides orthogonal data. The HPLC separates the components, and the MS provides mass information for each, confirming the molecular weight of the main peak and aiding in the structural elucidation of unknown impurities.[2][4]

-

Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and yielding a clear molecular ion peak ([M+H]⁺).

Protocol 2: LC-MS Analysis

-

Instrumentation: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Sample Preparation: Use the same sample prepared for the HPLC purity analysis (100 µg/mL).

-

LC-MS Conditions:

Parameter Value LC Method Same as Protocol 1 Ionization Source Electrospray Ionization (ESI), Positive Mode Capillary Voltage 3.5 kV Drying Gas Temp. 325 °C Drying Gas Flow 10 L/min | Scan Range | m/z 50-500 |

-

Data Analysis:

-

Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected molecular weight of 6-Chloro-5-fluoropyridine-3-carboxamide (C₆H₄ClFN₂O, MW: 174.56). Expect to see the protonated molecule [M+H]⁺ at m/z 175.0, along with the characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2+H]⁺ at m/z 177.0 with ~32% the intensity of the M+1 peak).

-

For any impurity peak, analyze the mass spectrum to propose a molecular formula and potential structure.

-

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic techniques provide fingerprint-level detail about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in organic chemistry.[5] For 6-Chloro-5-fluoropyridine-3-carboxamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxamide and its N-H protons are typically observable.

-

Nuclei:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The two aromatic protons and the two amide protons will be visible.

-

¹³C NMR: Shows all six unique carbon atoms in the molecule.

-

¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons and carbons provides crucial confirmation of its position on the ring.

-

Protocol 3: NMR Analysis

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Acquisition:

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra at room temperature.

-

Consider 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) for unambiguous assignment.

-

-

Expected Spectral Data (Predicted):

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment ¹H ~8.8-9.0 d J(H-F) ≈ 2-3 Hz H-2 ~8.4-8.6 d J(H-F) ≈ 6-8 Hz H-4 ~8.2 (broad s) s - -NH₂ (one proton) ~7.8 (broad s) s - -NH₂ (one proton) ¹³C ~164-166 d J(C-F) ≈ 4-6 Hz C=O ~155-158 d J(C-F) ≈ 250-270 Hz C-5 (bearing F) ~148-150 d J(C-F) ≈ 15-20 Hz C-6 (bearing Cl) ~145-147 d J(C-F) ≈ 4-6 Hz C-2 ~138-140 d J(C-F) ≈ 20-25 Hz C-4 ~125-128 s - C-3 | ¹⁹F | -120 to -140 | m | - | Ar-F |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule.[6]

Protocol 4: FTIR Analysis

-

Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Vibrational Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group 3350-3150 N-H stretch (asymmetric & symmetric) Primary Amide (-CONH₂) 1680-1650 C=O stretch (Amide I) Primary Amide (-CONH₂) 1620-1580 N-H bend (Amide II) Primary Amide (-CONH₂) 1600-1450 C=C and C=N ring stretching Pyridine Ring 1250-1000 C-F stretch Aryl-Fluoride | 800-600 | C-Cl stretch | Aryl-Chloride |

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like TGA and DSC are critical for understanding the material's behavior at different temperatures, which is vital for processing, formulation, and storage.[7][8]

Sources

- 1. rroij.com [rroij.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uoguelph.ca [uoguelph.ca]

- 5. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Application Note: 6-Chloro-5-fluoropyridine-3-carboxamide in Next-Generation Antifungal Synthesis

[1]

Executive Summary

The compound 6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 1240597-79-4 / 369-50-6 derivatives) represents a critical scaffold in the development of modern antifungal agents, particularly the orotomide class. Unlike azoles or echinocandins, orotomides target dihydroorotate dehydrogenase (DHODH) , a unique enzyme in the fungal pyrimidine biosynthesis pathway.[1][2][3]

This application note details the synthetic utility of this intermediate, focusing on its electrophilic reactivity at the C6 position and the metabolic stability conferred by the C5-fluorine.[1][2] We provide optimized protocols for nucleophilic aromatic substitution (

Chemical Profile & Reactivity Rationale[2][5]

Structural Pharmacophore

The molecule acts as a "privileged structure" in medicinal chemistry due to three distinct features:

-

C6-Chlorine (Leaving Group): Highly activated for

due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxamide group. -

C5-Fluorine (Metabolic Blocker): Blocks the metabolically vulnerable C5 position from CYP450 oxidation while electronically tuning the C6 center for nucleophilic attack.

-

C3-Carboxamide (H-Bonding): Provides critical hydrogen bond donor/acceptor motifs essential for binding within the DHODH enzyme pocket.

Physical Properties (Benchmark)

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 174.56 g/mol | Fragment-like for Lead Optimization |

| ClogP | ~0.6 | Highly favorable for oral bioavailability |

| PSA | ~55 | Good membrane permeability |

| Reactivity | High ( | Requires controlled temperature to prevent over-reaction |

Biological Context: The Orotomide Mechanism[1][2][3][4][6]

The primary application of this scaffold is in the synthesis of inhibitors that target fungal DHODH .[1] By mimicking the natural substrate or cofactor (CoQ), these agents halt de novo pyrimidine synthesis, leading to fungal cell death.[1][2]

Pathway Visualization

The following diagram illustrates the specific intervention point of Olorofim-like compounds derived from the 6-chloro-5-fluoropyridine scaffold.

Caption: Mechanism of Action: Orotomides inhibit DHODH, blocking the conversion of Dihydroorotate to Orotate, starving the fungus of pyrimidines.[1][2]

Experimental Protocols

Protocol A: Functionalization of C6-Chlorine

This is the most common reaction to couple the pyridine core with the aryl/alkyl side chains required for antifungal potency.

Objective: Displacement of the C6-Cl with a substituted aniline or amine.

Reagents:

-

Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 eq)[1]

-

Nucleophile: 3,4-dichloroaniline (or relevant amine) (1.1 eq)[1][2]

-

Base:

(2.0 eq) or LiHMDS (for weak nucleophiles)[2] -

Solvent: Anhydrous DMSO or NMP[2]

-

Atmosphere: Argon/Nitrogen

Procedure:

-

Setup: Charge a dried reaction vial with the chloropyridine substrate (1.0 eq) and the amine nucleophile (1.1 eq).

-

Solvation: Add anhydrous DMSO (0.2 M concentration relative to substrate). Stir until dissolved.

-

Activation: Add

(2.0 eq).-

Critical Note: If using a weak nucleophile (e.g., electron-deficient aniline), use LiHMDS (1.2 eq) at -78°C in THF instead of carbonate/DMSO to prevent side reactions.[2]

-

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: ~175).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO.[2] Wash organic layer with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The amide group is polar; ensure the column is flushed adequately.[2]

Protocol B: Suzuki-Miyaura Coupling (Alternative Pathway)

For synthesizing bi-aryl derivatives where a carbon-carbon bond is required at C6.

Reagents:

Procedure:

-

Degas 1,4-dioxane with argon for 15 minutes.

-

Combine 6-chloro-5-fluoropyridine-3-carboxamide, boronic acid, and base in the reaction vessel.

-

Add the Pd catalyst last to maintain active species integrity.

-

Heat to 90°C for 6 hours.

-

Troubleshooting: If de-halogenation (protodehalogenation) is observed, switch to a precatalyst system like XPhos Pd G3.[1][2]

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the core intermediate.

Caption: Divergent synthetic pathways utilizing the electrophilic C6 position for library generation.

Quality Control & Characterization

To ensure the integrity of the intermediate before library synthesis, the following QC parameters are recommended.

| Method | Parameter | Acceptance Criteria |

| HPLC | C18 Column, | Purity > 97% (UV 254 nm) |

| 1H NMR | DMSO- | |

| 19F NMR | Uncoupled | Single peak (check for defluorination impurities) |

| Appearance | Visual | White to off-white solid (Yellowing indicates oxidation) |

References

-

Oliver, J. D., et al. (2016).[1][2] "F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase."[1][3][4] Proceedings of the National Academy of Sciences, 113(45), 12809–12814.[2]

-

Du Pre, S., et al. (2018).[1][2] "Olorofim (F901318): A Novel Antifungal for Invasive Aspergillosis."[1][2][3] Journal of Fungi, 4(2), 57.

-

Hope, W. W., et al. (2017).[1][2] "Pharmacodynamics of the Orotomides against Aspergillus fumigatus: New Opportunities for Treatment of Multidrug-Resistant Fungal Disease." mBio, 8(4), e01157-17.[1] [2]

-

PubChem Compound Summary. (2023). "6-Fluoropyridine-3-carboxamide Derivatives." National Center for Biotechnology Information. [1][2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of the azoles to olorofim and cross-resistance are governed by linked transcriptional networks in Aspergillus fumigatus | bioRxiv [biorxiv.org]

Troubleshooting & Optimization

Improving the yield of "6-Chloro-5-fluoropyridine-3-carboxamide" synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to improving the yield and purity of 6-Chloro-5-fluoropyridine-3-carboxamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during its synthesis.

Introduction: The Significance of 6-Chloro-5-fluoropyridine-3-carboxamide

6-Chloro-5-fluoropyridine-3-carboxamide is a key heterocyclic building block in medicinal chemistry. Its pyridine core, decorated with chloro and fluoro substituents, offers unique electronic properties and metabolic stability, making it a valuable scaffold in the synthesis of biologically active molecules.[1][2] The carboxamide functional group provides a crucial hydrogen bonding motif, essential for molecular recognition at biological targets.[3] Achieving a high-yield, reproducible synthesis is therefore a critical first step in many drug discovery pipelines.

This guide is structured to address both high-level strategic questions and specific, in-the-moment troubleshooting needs.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis strategy for 6-Chloro-5-fluoropyridine-3-carboxamide.

Q1: What is the most common and reliable synthetic route to prepare 6-Chloro-5-fluoropyridine-3-carboxamide?

The most prevalent and industrially scalable approach is a two-step synthesis starting from the corresponding carboxylic acid, 6-chloro-5-fluoronicotinic acid. This precursor is commercially available and its synthesis is well-documented.[1][4] The overall process involves:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl donor. The most common method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amidation: The activated acyl intermediate is then reacted with a source of ammonia to form the final carboxamide product.

Sources

- 1. CAS 38186-86-6: 6-chloro-5-fluoropyridine-3-carboxylic acid [cymitquimica.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

Technical Support Center: Amidation of 6-Chloro-5-Fluoronicotinic Acid

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization[1][2]

Executive Summary & Chemical Context

The Molecule: 6-chloro-5-fluoronicotinic acid (CAS: 38186-86-6) is a densely functionalized pyridine scaffold used frequently in the synthesis of kinase inhibitors (e.g., c-Met, EGFR).[1][2]

The Challenge: The amidation of this substrate is deceptively simple. While the carboxylic acid at C3 is the intended reaction site, the molecule contains a "trap": the 6-chloro position.[1][2] Located ortho to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]

The Core Conflict: The amine you add to form the amide is also a nucleophile that can displace the chlorine atom.[2]

Interactive Troubleshooting Guide

Module A: "I have the wrong product mass (M - Cl + Amine)"

Symptom: You isolated a product where the mass spectrum shows a value corresponding to the loss of Chlorine and the addition of your amine. The 1H NMR shows a loss of the characteristic doublet/singlet patterns associated with the pyridine core.[2]

Diagnosis: SNAr Displacement at C6. Your amine attacked the C6 position instead of (or in addition to) the carbonyl carbon.[2] This occurs when the carbonyl is not sufficiently activated, or the reaction temperature is too high.[2]

Technical Explanation: The fluorine atom at C5 is electron-withdrawing (inductive effect, -I), which pulls electron density away from C6.[1][2] Combined with the ring nitrogen's ability to stabilize a negative charge (resonance effect), the C6-Cl bond is extremely electrophilic.[1][2]

Corrective Protocol (The "Cold-Activation" Method):

-

Switch Reagents: If using EDC/HOBt, switch to Oxalyl Chloride/DMF (catalytic) or HATU .[1][2] Carbodiimides are often too slow, giving the amine time to attack the ring.[2]

-

Pre-Activation is Mandatory: Do not add the amine until the acid is 100% converted to the acid chloride or activated ester.[2]

-

Stoichiometry: Avoid large excesses of the amine. Use 1.05 - 1.1 equivalents.

Module B: "My yield is low, and I see starting material"

Symptom: LCMS shows unreacted acid, but the coupling reagent is consumed.[2]

Diagnosis: Vilsmeier Salt Sequestration or Hydrolysis. If using Oxalyl Chloride/DMF, you may be forming stable Vilsmeier intermediates that aren't reacting with the acid, or your acid chloride is hydrolyzing due to wet solvents.[2]

Corrective Protocol:

-

Dry Solvents: Pyridine acid chlorides are moisture sensitive.[1][2] Use anhydrous DCM or THF.[1][2]

-

Catalytic DMF Only: Use exactly 1-2 drops of DMF. Excess DMF can form stable N-acyliminium species that trap the acid.[1][2]

-

Base Choice: Use DIPEA (Hunig's Base) or 2,6-Lutidine .[2] Avoid Pyridine or TEA if possible, as they can sometimes promote nucleophilic attack on the ring or cause racemization (if the amine is chiral).[1][2]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired amidation and the parasitic SNAr pathways.

Figure 1: Decision pathways. Note that the "Red" paths represent the SNAr risks which are mitigated by temperature control and rapid activation.[1][2]

Comparative Analysis of Coupling Agents

Select your reagent based on the nucleophilicity of your amine and the scale of your reaction.[2]

| Reagent | Activation Speed | SNAr Risk | Recommendation |

| Oxalyl Chloride / DMF | Very High | Low (if cooled) | Gold Standard. Converts acid to acid chloride rapidly.[1][2] Allows cold addition of amine.[2] |

| HATU / DIPEA | High | Moderate | Good for small scale (mg).[2] Fast reaction minimizes SNAr time window.[1][2] |

| EDC / HOBt | Low | High | Avoid. Slow activation leaves the ring vulnerable to amine attack for too long.[2] |

| T3P (Propylphosphonic anhydride) | Moderate | Low | Excellent alternative.[2] Low toxicity, easy workup, but requires higher base load.[1][2] |

Validated Experimental Protocols

Method A: The Acid Chloride Route (Recommended for Scale >1g)

Best for preventing SNAr by separating activation and amidation steps.[1][2]

-

Activation: Suspend 6-chloro-5-fluoronicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Catalysis: Add DMF (catalytic, ~0.05 equiv).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Checkpoint: Solution should become clear and gas evolution ceases.

-

Concentration (Optional but Recommended): Remove volatiles under reduced pressure to remove excess HCl/Oxalyl Chloride. Redissolve in anhydrous DCM.

-

Amidation: Cool the acid chloride solution to -10°C (Ice/Salt bath).

-

Addition: Add the Amine (1.05 equiv) and DIPEA (2.5 equiv) dissolved in DCM dropwise over 30 minutes.

-

Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Quench with water.[1][2][4]

Method B: The HATU Route (Recommended for Scale <100mg)

Best for high-throughput synthesis or parallel chemistry.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride? A: Yes, but SOCl2 requires heating (reflux) to be efficient, which increases the risk of degrading the pyridine ring or causing side reactions.[2] Oxalyl chloride works at room temperature.[1][2] If you must use SOCl2, use it neat and distill off the excess immediately.[2]

Q: Why is the Fluorine at C5 not displaced? A: While Fluorine is a good leaving group in SNAr (often better than Cl in electron-deficient rings due to Meisenheimer complex stabilization), the C6 position is ortho to the nitrogen .[2] The intermediate negative charge is stabilized by the ring nitrogen much more effectively when attack occurs at C6 compared to C5 (meta).[2] Therefore, C6-Cl displacement is kinetically dominant [1, 2].[1][2]

Q: I see a small impurity at +18 mass units. What is it? A: This is likely the hydrolysis product (reverted to acid) or, if you used methanol during workup/transfer, the methyl ester .[2] Ensure your quench is controlled and your LCMS solvents are not reacting with residual acid chloride.[1][2]

References

-

SNAr Reactivity in Pyridines: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (See Chapter on Pyridines: Nucleophilic displacement of halogens).

-

Fluorine vs. Chlorine Leaving Groups: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Review of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273-412.[1][2] Link

-

Amidation of Halonicotinic Acids: Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (See sections on Amide coupling strategies for electron-deficient heterocycles).

-

General Protocol Validation: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).

(Note: Specific patent literature for 6-chloro-5-fluoronicotinic acid derivatives often cites the acid chloride method at 0°C as the primary synthetic route to avoid side reactions.)[1][2]

Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-carboxamide

Executive Summary

You are likely synthesizing 6-Chloro-5-fluoropyridine-3-carboxamide (often an intermediate for kinase inhibitors like Encorafenib analogs) via the amidation of 6-chloro-5-fluoronicotinic acid or the hydrolysis of 6-chloro-5-fluoronicotinonitrile .

The most persistent impurities in this workflow are the hydrolyzed precursor (carboxylic acid) , regioisomers (from non-selective halogenation of starting materials), and trace transition metals (if cross-coupling was used upstream). This guide provides a self-validating workflow to isolate the target amide at >98% purity.

Module 1: Diagnostic Triage (Analytical Profiling)

Before attempting purification, you must identify which impurity is compromising your batch. Do not rely solely on NMR; HPLC is required for quantitation.

Q: How do I distinguish the target amide from its common impurities on HPLC?

A: The polarity differences between the amide, the acid precursor, and the nitrile allow for distinct separation on a standard C18 column.

Standard Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

| Compound | Relative Polarity | Approx.[1] Retention Time (RT) | Identification Feature |

| 6-Chloro-5-fluoronicotinic acid | High (Polar) | Early Elution (0.4 - 0.6x Target RT) | ESI- MS: [M-H]⁻ 174 (Negative mode preferred) |

| Target Amide | Moderate | Reference (1.0x) | ESI+ MS: [M+H]⁺ ~175/177 (Cl pattern) |

| 6-Chloro-5-fluoronicotinonitrile | Low (Non-polar) | Late Elution (1.2 - 1.5x Target RT) | Sharp IR peak at ~2230 cm⁻¹; MS often weak. |

| Regioisomers (e.g., 2-Cl, 5-F) | Very Similar | Close Elution (± 0.05 min) | Identical Mass. Requires 1H-NMR or F-NMR to distinguish. |

Module 2: Chemical Purification Protocols

Scenario A: The "Acid" Problem (Precursor Removal)

Symptom: You see a significant peak eluting before your product, or your solid has a sour smell/low melting point. Cause: Incomplete amidation of the acid chloride or hydrolysis of the nitrile.

Protocol: The "Reverse-Quench" Wash Since the target is a primary amide (neutral) and the impurity is a carboxylic acid, a basic wash is the most efficient method. However, the electron-withdrawing halogens (Cl, F) on the pyridine ring reduce the basicity of the pyridine nitrogen, making the molecule less liable to form salts and be lost in the aqueous layer.

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with halogenated pyridines.

-

Ratio: 1 g crude : 10 mL EtOAc.

-

-

The Wash: Wash the organic layer 2x with saturated Sodium Bicarbonate (NaHCO₃) .

-

Validation: Check the pH of the aqueous layer. It must be >8.

-

Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate.

Scenario B: The "Regioisomer" Problem

Symptom: HPLC shows a "shoulder" peak or NMR shows small splitting inconsistencies (e.g., coupling constants

Protocol: Recrystallization Separating regioisomers via extraction is impossible. You must use solubility differences.

-

Solvent System: Ethyl Acetate / n-Heptane (or Petroleum Ether).

-

Procedure:

-

Dissolve crude solid in minimal boiling EtOAc.

-

Slowly add n-Heptane until persistent turbidity is observed.

-

Re-heat to clear the solution.

-

Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

-

Why this works: The symmetric amide usually packs better into the crystal lattice than the regioisomeric impurities, which remain in the mother liquor.

Module 3: Visual Troubleshooting Workflow

The following logic gate helps you decide the immediate next step based on your analytical data.

Caption: Decision tree for selecting the correct purification method based on impurity retention time (RT) and physical appearance.

Module 4: Frequently Asked Questions (FAQs)

Q: My product is turning yellow upon drying. Is it decomposing?

A: Likely not. Halogenated pyridines are photo-stable but sensitive to trace oxidation if thionyl chloride (SOCl₂) was used in the previous step to generate the acid chloride.

-

Fix: Dissolve in Ethanol, treat with 5 wt% Activated Carbon (Charcoal) for 30 minutes at 50°C, filter through Celite, and recrystallize. This removes sulfur residues and chromophores.

Q: Can I use acid extraction (HCl wash) to purify the amide?

A: No. While many pyridines are basic, the 6-Chloro and 5-Fluoro substituents are electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen.

-

Risk: If you use strong acid (1M HCl), you might protonate the amide oxygen or hydrolyze the amide back to the acid. Stick to neutral or basic workups.

Q: The melting point is lower than the literature value (138–140°C). Why?

A: This is the classic sign of solvent inclusion (solvates). Amides are notorious for trapping solvents like EtOAc or DCM in the crystal lattice.

-

Fix: Dry the sample in a vacuum oven at 45°C for 12 hours. If the melting point remains low, check for the regioisomer mentioned in Module 2.

References

-

Synthesis and Functionalization of Halogenated Pyridines

- Source: Schlosser, M., et al. "The regioselective functionalization of chlorofluoropyridines." Journal of Organic Chemistry.

- Context: Establishes the stability and solubility profiles of 5-fluoro-6-chloropyridine deriv

-

Purification of Amide Intermediates

- Source:Organic Process Research & Development (OPRD). "Impurity Occurrence and Removal in Crystalline Products."

- Context: Validates the use of recrystallization for rejecting homologous impurities in amide synthesis.

-

[4]

-

Physicochemical Properties (Solubility & pKa)

- Source: PubChem Compound Summary for 6-Fluoropyridine-3-carboxamide analogs.

- Context: Used to determine acidity/basicity for extraction protocols.

Sources

Dealing with residual catalyst in "6-Chloro-5-fluoropyridine-3-carboxamide" purification

Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-carboxamide

A Senior Application Scientist's Guide to Residual Palladium Removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the purification of 6-Chloro-5-fluoropyridine-3-carboxamide, a key heterocyclic building block in modern pharmaceuticals.[1] The synthesis of this and similar pyridine derivatives frequently employs palladium-catalyzed cross-coupling reactions, which are highly efficient but introduce the challenge of residual palladium contamination.[2]

Removing this residual metal is not merely a matter of achieving high product purity; it is a critical regulatory requirement. Agencies like the FDA and EMA enforce stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity and interference with drug efficacy.[3][4][5] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate this complex purification challenge and ensure your final compound meets the rigorous standards for drug development, often below 10 ppm for oral medications.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from 6-Chloro-5-fluoropyridine-3-carboxamide so critical? A1: There are three primary reasons:

-

Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, mandate strict limits on elemental impurities, including palladium, in all API batches.[4][7] Failure to meet these limits will prevent regulatory approval.

-

Patient Safety: Palladium, while a powerful catalyst, is a heavy metal with potential toxic effects. Its removal is essential to ensure the safety of the final drug product.[3]

-

Scientific Integrity: Residual palladium can interfere with downstream biological assays, leading to false positives or negatives, and can compromise the stability and efficacy of the final API.[8]

Q2: What are the typical acceptable limits for residual palladium in an API? A2: The specific limit depends on the drug's route of administration (oral, parenteral, etc.) and the maximum daily dose.[2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm assuming a daily drug dose of 10 grams.[9] However, this limit must be calculated for each specific drug product.

Q3: How can I accurately determine the level of palladium contamination in my sample? A3: The industry-standard method for precise and reliable quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10][11] These techniques offer the low detection limits necessary for regulatory submission.[3] For high-throughput screening during process development, faster and less expensive fluorometric or colorimetric assays can be used to get a rapid indication of palladium levels before committing to the more resource-intensive ICP analysis.[12][13]

Q4: My product is a pyridine derivative. Are there special challenges I should be aware of? A4: Yes. The basic nitrogen atom in the pyridine ring can be problematic during purification. It can cause significant peak tailing during silica gel chromatography by interacting with acidic silanol groups on the silica surface.[14] This same Lewis basicity can lead to chelation with palladium species, making the metal more difficult to remove compared to non-coordinating compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: My initial purification by flash column chromatography still shows high levels of palladium (>100 ppm).

-

Question: I've purified my crude 6-Chloro-5-fluoropyridine-3-carboxamide using a standard silica gel column, but ICP-MS analysis shows significant palladium remains. Why is this happening?

-

Answer & Solution: This is a common scenario. Palladium species, particularly when complexed with phosphine ligands or the product itself, can be relatively nonpolar and co-elute with your compound.[8] Standard chromatography alone is often insufficient for reducing palladium to regulatory-compliant levels.[8] A multi-step approach is almost always necessary.

-

Causality: The interaction between the basic pyridine nitrogen and acidic silica can lead to poor peak shape, smearing the product peak into fractions containing palladium impurities.[14] Furthermore, some palladium complexes may have similar polarity to your product.

-

Recommended Action:

-

Optimize Chromatography (Bulk Removal): While not a complete solution, optimizing this first pass is crucial. To mitigate peak tailing, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol sites on the silica, leading to sharper peaks and better separation.[14]

-

Implement a Polishing Step (Targeted Removal): After chromatography, you must use a targeted method to remove the remaining trace palladium. The most effective technique is treatment with a metal scavenger .[8][15]

-

-

Issue 2: The metal scavenger I used was ineffective or resulted in significant product loss.

-

Question: I treated my post-chromatography product with a thiol-based scavenger, but the palladium level didn't decrease as expected. What went wrong?

-

Answer & Solution: The effectiveness of a scavenger depends heavily on the specific form (e.g., oxidation state, coordination sphere) of the residual palladium and the experimental conditions.[7] Product loss often occurs due to non-specific adsorption onto the scavenger material.[16]

-